2,5-Di(1H-imidazol-1-yl)terephthalic acid
Overview
Description
2,5-Di(1H-imidazol-1-yl)terephthalic acid is an organic compound with the molecular formula C14H10N4O4. It is a derivative of terephthalic acid, where two hydrogen atoms are replaced by imidazole groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(1H-imidazol-1-yl)terephthalic acid typically involves the reaction of terephthalic acid with imidazole under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(1H-imidazol-1-yl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The imidazole groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the imidazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole rings .
Scientific Research Applications
2,5-Di(1H-imidazol-1-yl)terephthalic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Di(1H-imidazol-1-yl)terephthalic acid involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imidazole rings. This coordination can lead to the formation of stable complexes with specific geometries, which can influence the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in MOFs or interacting with biological targets in medicinal chemistry .
Comparison with Similar Compounds
2,5-Di(1H-imidazol-1-yl)terephthalic acid can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-yl)benzene: This compound has a similar structure but lacks the carboxylic acid groups, which can affect its coordination properties and applications.
2,5-Di(1H-pyrazol-1-yl)terephthalic acid: This compound has pyrazole groups instead of imidazole groups, leading to different reactivity and coordination behavior.
2,5-Di(1H-triazol-1-yl)terephthalic acid: The presence of triazole groups can result in unique properties and applications compared to the imidazole derivative
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Biological Activity
2,5-Di(1H-imidazol-1-yl)terephthalic acid (H2DTA) is a compound characterized by its unique structure, which combines imidazole rings with terephthalic acid moieties. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science.
- Molecular Formula : C14H10N4O4
- Molecular Weight : 298.2536 g/mol
- CAS No. : 1942879-46-0
Biological Activity
The biological activity of this compound is primarily attributed to its imidazole groups, which are known to interact with various biological targets, including enzymes and receptors. These interactions can modulate several biological processes, such as cell signaling and metabolic pathways.
The mechanism of action involves:
- Interaction with Enzymes : The imidazole moieties can act as ligands for metal ions or participate in hydrogen bonding with biomolecules.
- Receptor Binding : Potential binding to specific receptors may lead to altered physiological responses.
Metal-Organic Frameworks (MOFs)
H2DTA is utilized as a linker in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and drug delivery systems. Studies have shown that MOFs constructed with H2DTA exhibit distinct electrochemical properties and enhanced stability in various environments .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid | Contains triazole instead of imidazole | Different reactivity due to heterocyclic structure |
2,5-Bis(4-chlorophenylamino)terephthalic acid | Substituted phenyl groups | Chlorine substitution influences solubility |
This compound | Two imidazole rings | Simpler structure may limit biological activity |
Case Studies
- Antimicrobial Activity : Research has indicated that H2DTA exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt microbial cell membranes is a key factor in its effectiveness .
- Anticancer Potential : Preliminary studies suggest that H2DTA may inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the exact mechanisms involved .
- Synthesis of Ni-MOFs : A study on the synthesis of nickel-based MOFs using H2DTA highlighted its role in enhancing the electrochemical performance of supercapacitors . The resulting materials demonstrated significant capacitance and stability over multiple charge-discharge cycles.
Properties
IUPAC Name |
2,5-di(imidazol-1-yl)terephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXCLSZDBWNUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.